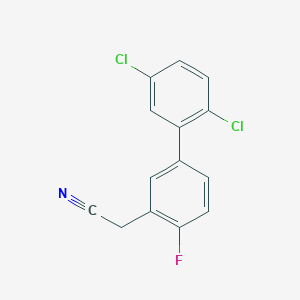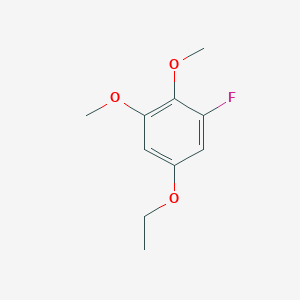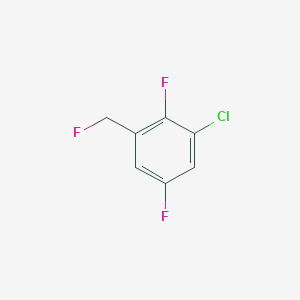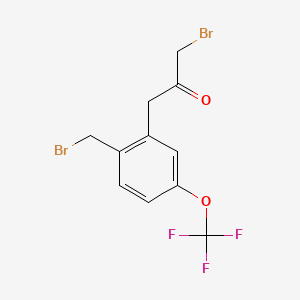
1-Bromo-3-(2-(bromomethyl)-5-(trifluoromethoxy)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(2-(bromomethyl)-5-(trifluoromethoxy)phenyl)propan-2-one is an organic compound that features a brominated phenyl ring with a trifluoromethoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-(bromomethyl)-5-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps:
Bromination of the Phenyl Ring: The starting material, a phenyl ring with a trifluoromethoxy group, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light.
Formation of the Bromomethyl Group: The brominated phenyl compound is then reacted with formaldehyde and hydrobromic acid to introduce the bromomethyl group.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-(2-(bromomethyl)-5-(trifluoromethoxy)phenyl)propan-2-one undergoes various types of chemical reactions:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
1-Bromo-3-(2-(bromomethyl)-5-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(2-(bromomethyl)-5-(trifluoromethoxy)phenyl)propan-2-one depends on its specific application:
In Organic Reactions: Acts as an electrophile in substitution reactions, where the bromine atoms are replaced by nucleophiles.
In Biological Systems: May interact with enzymes or receptors through covalent bonding or non-covalent interactions, affecting their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-3-(4-(difluoromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one
- 1-Bromo-3-(3-(trifluoromethoxy)phenyl)propan-2-one
Uniqueness
1-Bromo-3-(2-(bromomethyl)-5-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of both bromomethyl and trifluoromethoxy groups on the phenyl ring. This combination imparts distinct reactivity and potential for diverse applications compared to similar compounds that may lack one of these functional groups.
Propiedades
Fórmula molecular |
C11H9Br2F3O2 |
|---|---|
Peso molecular |
389.99 g/mol |
Nombre IUPAC |
1-bromo-3-[2-(bromomethyl)-5-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9Br2F3O2/c12-5-7-1-2-10(18-11(14,15)16)4-8(7)3-9(17)6-13/h1-2,4H,3,5-6H2 |
Clave InChI |
BFJFTTHNEVXUGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)(F)F)CC(=O)CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


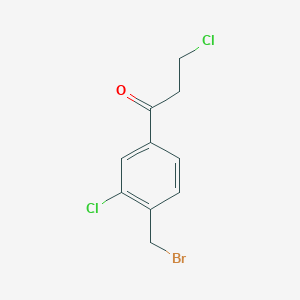
![5-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B14047415.png)
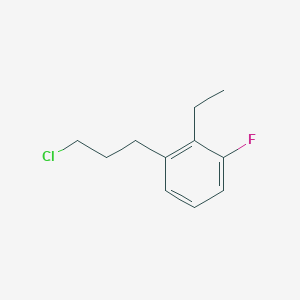
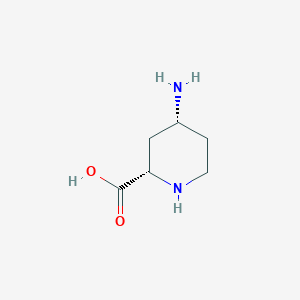
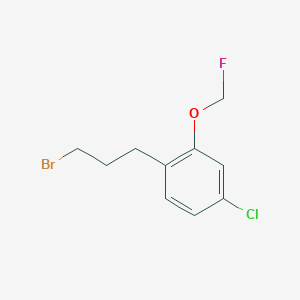
![Ethyl 6-fluorobenzo[d]isoxazole-3-carboxylate](/img/structure/B14047456.png)
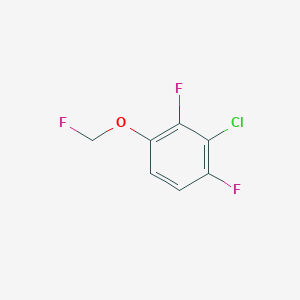
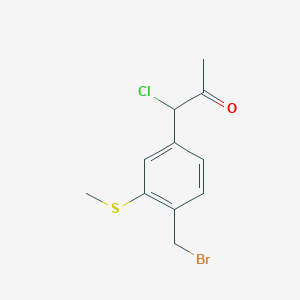

![Tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14047476.png)
